N6-Cyclohexyladenosine, commonly referred to as CHA, is an adenosine derivative that acts primarily as an agonist for the A1 adenosine receptor. This compound has garnered attention due to its potential therapeutic applications in various biological systems, particularly in the modulation of neurotransmitter release and cardiovascular functions. The significance of N6-Cyclohexyladenosine lies in its structural modifications that enhance receptor affinity and selectivity, making it a valuable tool in pharmacological studies.
N6-Cyclohexyladenosine belongs to the class of purine nucleosides and is classified as a selective A1 adenosine receptor agonist. It is synthesized from adenosine through specific chemical modifications that enhance its biological activity. The compound is known for its ability to stimulate dopamine synthesis and release, indicating its role in neuropharmacology .
The synthesis of N6-Cyclohexyladenosine involves several key steps:
N6-Cyclohexyladenosine undergoes several chemical reactions that are crucial for its biological activity:
Understanding these reactions is vital for optimizing CHA's therapeutic potential .
The mechanism of action of N6-Cyclohexyladenosine primarily involves its interaction with A1 adenosine receptors located on cell membranes. Upon binding:
Studies indicate that CHA's effects are dose-dependent, with significant activity observed at low concentrations .
These properties are essential for formulating CHA for various scientific applications .
N6-Cyclohexyladenosine has several notable applications in scientific research:
N6-Cyclohexyladenosine (CHA) is a synthetic adenosine derivative characterized by the molecular formula C₁₆H₂₃N₅O₄ and a molar mass of 349.38 g/mol [1] [8]. Its core structure retains the purine scaffold of adenosine but features a cyclohexyl substitution at the N⁶-position of the adenine base, replacing the endogenous amino group [3] [10]. This modification confers both receptor selectivity and enhanced metabolic stability compared to unmodified adenosine.
The stereochemical configuration of CHA is defined by the β-D-ribofuranose component, which adopts the characteristic C2'-endo conformation common to biologically active nucleosides [4] [6]. The glycosidic bond between the ribose and adenine moieties exhibits anti-conformation, with a torsion angle of approximately -150° to -170°, positioning the cyclohexyl group away from the sugar ring [10]. This spatial arrangement facilitates optimal interaction with adenosine receptor binding pockets.
Key structural identifiers include:
Table 1: Structural Identifiers of N6-Cyclohexyladenosine
Identifier Type | Value |
---|---|
CAS Number | 36396-99-3 |
Molecular Formula | C₁₆H₂₃N₅O₄ |
PubChem CID | 9841284 |
InChI Key | SZBULDQSDUXAPJ-XNIJJKJLSA-N |
Stereochemical Designation | (2R,3R,4S,5R)-2-(6-(cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0